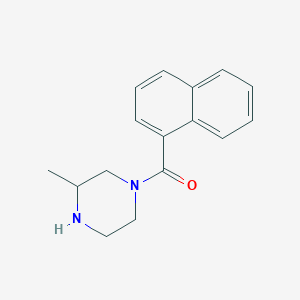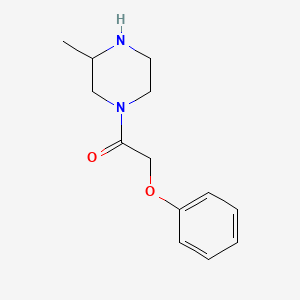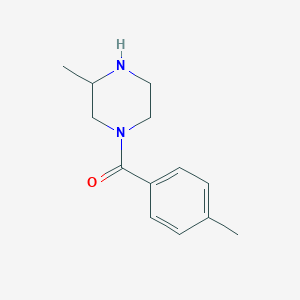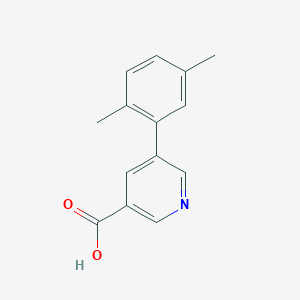
3-Methyl-1-(naphthalene-1-carbonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Methyl-1-(naphthalene-1-carbonyl)piperazine” is a compound that is part of the piperazine class of chemicals . Piperazines are a class of organic compounds that consist of a six-membered ring containing two opposing nitrogen atoms . They are often found in drugs or in bioactive molecules .
Synthesis Analysis
Piperazine derivatives, such as “this compound”, can be synthesized through various methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Other methods include the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Applications De Recherche Scientifique
3-Methyl-1-(naphthalene-1-carbonyl)piperazine has been used in a variety of scientific research applications, including in the study of enzyme-catalyzed reactions, drug-drug interactions, and drug-protein binding. It has also been used as a model compound to study the structure and properties of other compounds. Additionally, this compound has been used to investigate the mechanism of action of various drugs, as well as to study the effects of drugs on the body.
Mécanisme D'action
3-Methyl-1-(naphthalene-1-carbonyl)piperazine is known to interact with a variety of enzymes and proteins in the body, resulting in a variety of biochemical and physiological effects. For example, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been shown to bind to the serotonin transporter, which is involved in the reuptake of the neurotransmitter serotonin.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to increase the activity of the enzyme acetylcholinesterase, resulting in increased levels of acetylcholine in the brain. Additionally, this compound has been shown to bind to the serotonin transporter, resulting in increased levels of serotonin in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
3-Methyl-1-(naphthalene-1-carbonyl)piperazine has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. Additionally, it is stable at room temperature, making it ideal for long-term storage. However, this compound can be toxic if ingested, and it can cause skin irritation if handled without protective gloves.
Orientations Futures
Future research on 3-Methyl-1-(naphthalene-1-carbonyl)piperazine could focus on further elucidating its biochemical and physiological effects, as well as developing new uses for it. Additionally, further research could be done to determine if this compound can be used as a drug delivery system. Additionally, research could be done to investigate the potential of this compound as a therapeutic agent. Finally, research could be done to investigate the potential of this compound as a source of renewable energy.
Méthodes De Synthèse
3-Methyl-1-(naphthalene-1-carbonyl)piperazine can be synthesized using a variety of methods, including the reaction of 1-naphthaldehyde with piperazine in aqueous solution. This method involves the reaction of 1-naphthaldehyde with piperazine in an aqueous solution of sodium hydroxide at a temperature of 80°C. The product is then isolated by precipitation with ethyl acetate.
Propriétés
IUPAC Name |
(3-methylpiperazin-1-yl)-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12-11-18(10-9-17-12)16(19)15-8-4-6-13-5-2-3-7-14(13)15/h2-8,12,17H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFCZJZTCYVZBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![tert-Butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B6334932.png)

